Ethyl (E)-hept-4-enoate physicochemical properties
Ethyl (E)-hept-4-enoate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (E)-hept-4-enoate
This guide provides a comprehensive technical overview of the physicochemical properties of Ethyl (E)-hept-4-enoate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule for applications ranging from synthesis and formulation to analytical characterization. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and the practicalities of experimental determination.
Introduction and Molecular Overview
Ethyl (E)-hept-4-enoate is an organic compound classified as a fatty acid ester.[1] Specifically, it is the ethyl ester of (E)-hept-4-enoic acid. As an unsaturated ester, its chemical behavior is dictated by the interplay between the polar ester functional group and the nonpolar hydrocarbon chain, which includes a key carbon-carbon double bond in the trans or (E) configuration. Understanding its physicochemical properties is paramount for its purification, handling, and application in various chemical and biological systems. This guide will detail its structural and physical characteristics, supported by established analytical methodologies.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural details for Ethyl (E)-hept-4-enoate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | Ethyl (4E)-4-heptenoate | [2] |
| Synonyms | Ethyl (E)-hept-4-enoate, 4-Heptenoic acid, ethyl ester, (E)- | [2][3] |
| CAS Number | 54340-70-4 | [2] |
| Molecular Formula | C₉H₁₆O₂ | [2][3] |
| Molecular Weight | 156.22 g/mol | [2][3][4] |
| Canonical SMILES | O=C(OCC)CCC=CCC | [2] |
| InChIKey | GITGIBUELGTBSG-AATRIKPKSA-N | [2] |
The structure features a seven-carbon chain with a double bond between C4 and C5. The (E)-stereochemistry indicates that the substituent groups on the double bond are on opposite sides, leading to a more linear and less sterically hindered conformation compared to its (Z)-isomer.
Caption: Key functional groups of Ethyl (E)-hept-4-enoate.
Core Physicochemical Properties
The physical properties of an ester are governed by its molecular weight and the nature of its intermolecular forces. While esters are polar molecules, they lack the ability to act as hydrogen bond donors, which significantly influences their boiling points and solubility compared to carboxylic acids.[5]
| Property | Value | Comments and Source(s) |
| Appearance | Colorless Liquid | Inferred from similar esters like ethyl heptanoate.[6] |
| Boiling Point | 130-132 °C (at 100 Torr) | Experimental value under reduced pressure.[2] |
| 212.6 °C (485.8 K) | Predicted normal boiling point (Joback method).[4] | |
| Solubility in Water | Practically Insoluble | Described as a very hydrophobic molecule.[1] |
| Log₁₀WS = -2.31 mol/L | Predicted value (Crippen method).[4] | |
| Octanol/Water Partition Coefficient (logP) | 2.296 | Predicted value (Crippen method).[4] |
| Density | ~0.87 g/cm³ | Estimated based on the saturated analog, ethyl heptanoate.[6] |
Boiling Point: The Influence of Intermolecular Forces
Esters like Ethyl (E)-hept-4-enoate exhibit dipole-dipole interactions and van der Waals dispersion forces.[5] However, they cannot form hydrogen bonds with each other, resulting in boiling points that are significantly lower than those of carboxylic acids of similar molecular weight but comparable to aldehydes and ketones.[5] The experimentally determined boiling point of 130-132 °C was measured under reduced pressure (100 Torr).[2] The normal boiling point (at 760 Torr) is predicted to be considerably higher, around 213 °C.[4] The determination of the normal boiling point is a critical parameter, as it allows for the calculation of other key properties like critical temperature and pressure.[7]
Solubility: A Tale of Two Moieties
The solubility of Ethyl (E)-hept-4-enoate is a direct consequence of its dual chemical nature.
-
Hydrophobic Character: The nine-carbon hydrocarbon backbone is nonpolar and dominates the molecule's character, making it very hydrophobic and practically insoluble in water.[1] As the hydrocarbon chain length of esters increases, their solubility in water decreases.[5]
-
Hydrophilic Interaction: The ester group contains electronegative oxygen atoms with lone pairs of electrons. These can act as hydrogen bond acceptors, allowing for limited interaction with protic solvents like water.[5]
This dual nature results in miscibility with many organic solvents (e.g., ethanol, acetone, ether) while showing very poor solubility in water.[8] The predicted octanol/water partition coefficient (logP) of 2.296 further quantifies its lipophilic character.[4]
Spectral and Chromatographic Characterization
Analytical techniques are essential for confirming the identity, purity, and structure of Ethyl (E)-hept-4-enoate.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a primary tool for structural elucidation. The fragmentation pattern provides a molecular fingerprint. For Ethyl (E)-hept-4-enoate, key expected fragments include:
-
Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight.
-
Loss of Ethoxy Group (-OCH₂CH₃): A significant peak at m/z = 111 resulting from the cleavage of the ester's C-O bond.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a prominent peak at m/z = 88.
-
Other Fragments: Cleavage along the alkyl chain will produce a series of hydrocarbon fragments. The NIST database shows characteristic peaks at m/z values of 41, 55, and 68 for this molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the precise arrangement of atoms and the stereochemistry of the double bond.
-
¹H NMR:
-
Ethyl Group: A triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (OCH₂) are characteristic of the ethyl ester moiety.
-
Olefinic Protons: The protons on the C4-C5 double bond are expected to appear in the range of 5.4-5.6 ppm. The key diagnostic feature for the (E)-stereoisomer is a large coupling constant (J ≈ 15 Hz) between these two protons.
-
Alkyl Protons: The remaining methylene (CH₂) and methyl (CH₃) groups in the heptenoate chain will appear as complex multiplets in the upfield region (~0.9 to 2.4 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 173 ppm.
-
Olefinic Carbons: Two signals in the 120-135 ppm region.
-
Ester Alkoxy Carbons: Signals at ~60 ppm (OCH₂) and ~14 ppm (OCH₂CH₃).
-
Alkyl Carbons: Signals in the upfield region from ~13 to 40 ppm.
-
Experimental Protocols for Property Determination
The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections detail standard methodologies for determining the core properties of Ethyl (E)-hept-4-enoate.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Boiling Point Determination by Distillation
This method is suitable when a sufficient quantity of the sample (>5 mL) is available and purification is also desired.[10]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place 5-10 mL of Ethyl (E)-hept-4-enoate into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the flask. As the liquid boils and the vapor rises, the temperature on the thermometer will increase.
-
Data Recording: Record the temperature at which the vapor temperature stabilizes while the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point.
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point will need to be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.
Protocol: Density Measurement
Density is a fundamental physical property defined as mass per unit volume.[11] Its measurement is crucial for quality control and material identification.[12]
-
Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume) on an analytical balance. Record the mass (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with Ethyl (E)-hept-4-enoate, ensuring there are no air bubbles. Weigh the filled pycnometer and record the mass (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer, then fill it to the same calibrated volume with deionized water of a known temperature. Weigh it and record the mass (m₃).
-
Calculation:
-
Mass of sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Volume of water (and pycnometer) = (Mass of water) / (Density of water at the measured temperature)
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
Protocol: Solubility Assessment
This protocol provides a systematic way to assess the solubility of the compound.
-
Solvent Selection: Prepare test tubes with 1 mL of various solvents: water, 5% aq. HCl, 5% aq. NaHCO₃, and a representative organic solvent like ethanol or acetone.
-
Qualitative Test: To each test tube, add approximately 20 mg of Ethyl (E)-hept-4-enoate.
-
Observation: Vigorously shake each tube for 30-60 seconds. Observe if the compound dissolves completely. A substance is typically considered "soluble" if more than 30 mg dissolves per 1 mL of solvent.
-
Interpretation:
-
Insoluble in water, HCl, and NaHCO₃: Confirms neutral, water-insoluble character.
-
Soluble in ethanol/acetone: Confirms solubility in common organic solvents, as expected for an ester.[8]
-
Conclusion
The physicochemical properties of Ethyl (E)-hept-4-enoate are consistent with those of a medium-chain unsaturated fatty acid ester. Its low water solubility, boiling point characteristics, and spectral features are all direct consequences of its molecular structure. The experimental protocols outlined in this guide provide a validated framework for researchers to accurately characterize this compound, ensuring data integrity and facilitating its use in further scientific and developmental applications.
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